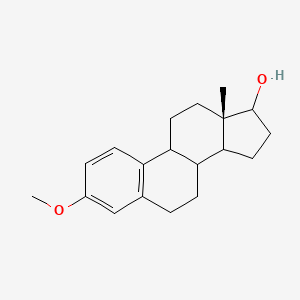

beta-Estradiol 3-methyl ether

Description

Definition and Positional Isomerism of Estradiol (B170435) Derivatives

Beta-estradiol 3-methyl ether is a synthetic steroidal estrogen. ontosight.aicaymanchem.com It is a derivative of estradiol, the most potent endogenous estrogen in humans. researchgate.net The defining feature of this compound is the presence of a methyl group attached to the oxygen atom at the 3-position of the steroid's A-ring, forming an ether linkage. ontosight.ai This modification distinguishes it from its parent compound, estradiol, which possesses a hydroxyl group at this position.

Positional isomerism is a key concept when discussing estradiol derivatives. Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. quora.comquora.com In the context of estradiol methyl ethers, the position of the methyl ether group on the steroid nucleus can vary, leading to different isomers with potentially distinct biological activities. For instance, methylation could theoretically occur at the 17-position hydroxyl group, creating estradiol 17-methyl ether, a positional isomer of estradiol 3-methyl ether. The specific location of the methyl ether group significantly influences the compound's interaction with estrogen receptors and its metabolic fate. ontosight.ainih.gov

Historical Perspectives in Steroid Research and Synthetic Estrogens

The journey into understanding estrogens began in the late 19th and early 20th centuries with the observation that ovarian extracts could alleviate menopausal symptoms. researchgate.netrochester.edu The term "estrogen" was coined in 1906, and by 1929, the hormone itself was isolated. rochester.edu This discovery spurred the development of the first commercial estrogen preparations. rochester.edu

The pursuit of synthetic estrogens gained momentum in the mid-20th century. wikipedia.orgacs.org Researchers aimed to create compounds with improved oral bioavailability and modified durations of action compared to natural estrogens. ontosight.ai This led to the synthesis of a wide array of estradiol derivatives, including ethers and esters. The development of these synthetic compounds was instrumental in advancing the field of endocrinology and led to the creation of hormonal therapies and contraceptives. wikipedia.orgnih.gov

Significance of Methyl Ether Modification in Steroid Pharmacology Research

The methylation of the phenolic hydroxyl group at the 3-position of estradiol has profound implications for its pharmacological properties. This modification, creating this compound, primarily serves to protect the molecule from rapid first-pass metabolism in the liver. wikipedia.org The phenolic hydroxyl group is a primary site for enzymatic conjugation (sulfation and glucuronidation), which inactivates the hormone and facilitates its excretion. By converting this hydroxyl group to a methyl ether, the molecule's metabolic stability is enhanced. wikipedia.org

This increased stability allows for a greater proportion of the administered compound to reach systemic circulation in its active or near-active form. wikipedia.org Research has shown that while the ether itself may have reduced binding affinity for estrogen receptors compared to estradiol, it can be de-methylated in the body to release the active parent hormone, estradiol, effectively functioning as a prodrug. wikipedia.org This characteristic has made this compound a valuable tool for studying the metabolic pathways of estrogens and for designing more effective estrogenic drugs. nih.gov

Broad Academic Research Areas and Open Questions

The unique properties of this compound have made it a subject of interest in various academic research areas. It has been utilized in studies investigating:

Estrogen Receptor Binding and Activation: Researchers have used this compound to probe the structural requirements for ligand binding to estrogen receptors (ERα and ERβ) and to understand how modifications at the 3-position influence receptor activation and subsequent gene transcription. researchgate.net

Metabolism of Estrogens: The compound has been instrumental in elucidating the metabolic pathways of estrogens, particularly the processes of demethylation and hydroxylation. nih.gov Studies have tracked the fate of radiolabeled this compound to identify its metabolites and understand the enzymes involved. nih.gov

Neuroprotective Effects: Emerging research explores the potential neuroprotective roles of estrogen and its derivatives, and this compound serves as a tool to investigate these effects in neuronal cell cultures. nih.gov

Cardiovascular Health: The influence of estrogens on the cardiovascular system is a significant area of research, and synthetic derivatives like this compound are used to dissect the molecular mechanisms underlying these effects. ontosight.ai

Development of Novel Therapeutics: The knowledge gained from studying this compound contributes to the rational design of new selective estrogen receptor modulators (SERMs) and other estrogenic compounds with improved therapeutic profiles. ontosight.ai

Despite decades of research, several open questions remain. The precise mechanisms and tissue-specificities of the demethylation of this compound are not fully understood. Further investigation is also needed to fully characterize its pharmacological profile, including its potential for off-target effects and its long-term metabolic consequences. The continued exploration of this and other synthetic estrogen derivatives will undoubtedly continue to yield valuable insights into the complex world of steroid biochemistry and pharmacology.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₂ | nih.gov |

| Molecular Weight | 286.4 g/mol | nih.gov |

| Synonyms | 3-Methoxyestradiol, 17β-Hydroxy-3-methoxy-1,3,5(10)-estratriene | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 1035-77-4 | sigmaaldrich.comsigmaaldrich.com |

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15?,16?,17?,18?,19-/m0/s1 |

InChI Key |

ULAADVBNYHGIBP-VEGHNBABSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Synthetic Pathways for Beta-Estradiol 3-Methyl Ether

The synthesis of this compound can be accomplished through several distinct pathways, each offering unique advantages in terms of efficiency, stereocontrol, and precursor availability.

Methylation Strategies of Estradiol (B170435) Precursors

A primary and straightforward method for the synthesis of this compound involves the selective methylation of the phenolic hydroxyl group at the C-3 position of an estradiol precursor. Estrone (B1671321) is a commonly used starting material for this purpose. wikipedia.org The process typically begins with the protection of the C-17 keto group, followed by methylation of the C-3 hydroxyl group. Subsequent reduction of the C-17 ketone affords this compound.

Enzymatic approaches have also been explored for the methylation of estradiol. For instance, the use of a SAM-dependent catechol-O-methyltransferase has been investigated to facilitate the methyl transfer from methanol (B129727) to estradiol, showcasing a chemoenzymatic cascade for synthesizing related compounds. acs.org

Reduction-Based Synthetic Routes

Reduction of the corresponding estrone derivative is a fundamental and widely employed strategy for synthesizing this compound. Estrone 3-methyl ether, which can be synthesized from estrone, serves as the direct precursor in this route. wikipedia.org The reduction of the 17-keto group to a 17β-hydroxyl group is typically achieved using various reducing agents.

A common and effective method involves the use of sodium borohydride (B1222165) in a suitable solvent like methanol. nih.gov This method is favored for its mild reaction conditions and high stereoselectivity, predominantly yielding the desired beta-isomer. Other reducing agents, such as lithium aluminum hydride, can also be used, although they may require more stringent reaction conditions.

An optimized total synthesis of estradiol methyl ether has been reported, highlighting a domino reaction of diphenylprolinol silyl (B83357) ether-mediated Michael reaction and intramolecular aldol (B89426) reaction to construct the steroid core with high diastereo- and enantioselectivity. chemistryviews.org This synthesis was further optimized for pot economy, combining multiple reaction steps into a single vessel. chemistryviews.org

Abeo-Steroid Synthesis Incorporating 3-Methyl Ether Moiety

The synthesis of abeo-steroids, which are characterized by a rearranged steroidal skeleton, can also incorporate the 3-methyl ether moiety. A total synthetic approach to 9(10→19)-abeo-estradiol 3-methyl ether has been developed. acs.orgacs.org This synthesis starts from an optically active seco steroid and involves a key cyclization step to form the abeo-steroid nucleus. acs.org The resulting alcohol can be further manipulated to introduce other functionalities. acs.org More recent studies have explored various intramolecular cycloaddition strategies to access a diverse array of highly strained abeo-steroids. researchgate.net

Control of Stereochemistry in Synthetic Processes

The spatial arrangement of atoms, or stereochemistry, is a critical aspect of organic synthesis, profoundly influencing the biological activity of molecules. rijournals.com In the synthesis of this compound and its derivatives, controlling the stereochemistry at various chiral centers, particularly at C-17, is paramount. The reduction of the 17-keto group in estrone 3-methyl ether generally favors the formation of the 17-beta-hydroxyl group, which is the more thermodynamically stable isomer. chemicalbook.com The choice of reducing agent and reaction conditions can influence the stereochemical outcome.

For instance, the use of bulky reducing agents can enhance the stereoselectivity of the reduction. Furthermore, in total synthesis approaches, asymmetric synthesis and the use of chiral catalysts are employed to establish the desired stereochemistry from the outset. chemistryviews.orgrijournals.com The synthesis of halogenated derivatives also requires careful control of stereochemistry, as the orientation of the halogen substituent can significantly impact biological activity. google.com

Advanced Derivatization and Analog Synthesis

The core structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives and analogs through modifications at various positions, particularly on the A-ring.

A-Ring Substitutions: Synthesis of Halogenated and Heterocyclic Analogs

The aromatic A-ring of this compound is a prime target for electrophilic substitution reactions, allowing for the introduction of various functional groups, including halogens and heterocyclic moieties.

Synthesis of Halogenated Analogs:

The synthesis of halogenated analogs, such as 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether, has been achieved. nih.gov This compound was synthesized by the reduction of a methanolic solution of 2,4-bis(bromomethyl)estrone methyl ether with sodium borohydride. nih.gov The synthesis of 2,4-bis(bromomethyl)-estrone methyl ether itself serves as a precursor for such reactions. nih.gov These halogenated derivatives are often synthesized to study their potential as affinity labels for estrogen receptors or as agents with altered biological activities. nih.govgoogle.com

Synthesis of Heterocyclic Analogs (e.g., 2-pyrazolyl-estradiol derivatives):

The A-ring can also be modified to include heterocyclic systems. For example, 2-pyrazolyl-estradiol derivatives have been synthesized from estradiol 3-methyl ether. mdpi.comnih.gov The synthetic route typically involves a Friedel-Crafts acetylation of estradiol 3-methyl ether to introduce an acetyl group at the C-2 position. mdpi.com This intermediate is then reacted with a hydrazine (B178648) derivative to form the pyrazole (B372694) ring. mdpi.comresearchgate.net These heterocyclic analogs are of interest for their potential anticancer properties. mdpi.comnih.gov

Modifications at C-11 and C-17 Positions

The steroidal core of this compound offers specific sites for synthetic modification, with the C-11 and C-17 positions being of particular interest for altering the molecule's properties.

Research into the synthesis of 11β-substituted estradiol analogs has led to the development of compounds with unique biological activity profiles. A common strategy begins with a protected estradiol derivative, such as 3,17β-dibenzyloxyestra-1,3,5(10)-trien-11-one. rhhz.net The synthesis involves the introduction of a side chain at the 11β position. For instance, an allyl group can be introduced at the 11α position via a Grignard reaction, followed by a stereoselective reduction to achieve the desired 11β configuration. rhhz.net This allyl group can then be further modified, for example, through hydroboration-oxidation to yield a hydroxypropyl side chain, which can be subsequently etherified. rhhz.net

The C-17 position is also a frequent target for modification. The hydroxyl group at C-17 can be oxidized to a ketone, which then serves as a handle for introducing various substituents. rhhz.net A key modification is the introduction of a 17α-ethinyl group, a structural feature present in many synthetic estrogens. This is typically achieved by reacting the 17-keto steroid with a sodium acetylide solution. rhhz.net The combination of modifications at both C-11 and C-17 has been explored to create potent and metabolically stable estradiol analogs. rhhz.net

A chemo-enzymatic strategy has also been developed for the synthesis of steroidal drugs with specific side chains at the C-17 position. nih.gov This approach can be valuable for creating complex structures that are challenging to produce through purely chemical means.

Table 1: Examples of Reagents for C-11 and C-17 Modifications

| Position | Modification | Reagents and Conditions |

|---|---|---|

| C-11 | Introduction of 11β-allyl group | i) Allylmagnesium bromide, THF; ii) HSiEt₃, BF₃·Et₂O, 0°C rhhz.net |

| C-11 | Conversion of allyl to 3-hydroxypropyl | i) Catecholborane, LiBH₄, THF; ii) NaOH, H₂O₂ rhhz.net |

| C-17 | Oxidation of hydroxyl to ketone | Pyridinium chlorochromate (PCC), NaOAc, CH₂Cl₂ rhhz.net |

| C-17 | Introduction of 17α-ethinyl group | Sodium acetylide in xylene rhhz.net |

Synthesis of Novel Hybrid Structures

The core structure of this compound serves as a scaffold for the synthesis of novel hybrid molecules, where the steroid is linked to other chemical entities to create compounds with new properties.

One notable example is the synthesis of estradiol dimers linked by a diaryl ether bond. nih.gov These structures involve the C-3 phenolic oxygen of one estradiol molecule forming a bond with the C-2 or C-4 position of another. The synthesis is a multi-step process that uses estradiol as the starting material. Key steps include the synthesis of a bromoestradiol derivative, protection of the phenolic hydroxyl group, and a crucial Ullmann condensation reaction to form the diaryl ether linkage. nih.gov The final step involves the removal of the protecting group to yield the dimer. nih.gov

Another approach involves the synthesis of novel bisphenolic compounds that are structurally related to antiestrogens. mdpi.com These syntheses can involve complex multi-step sequences. For example, the synthesis of 3,4-bis-(4-hydroxyphenyl)-2,5-dihydrothiophene-1,1-dioxide starts from 2-chloro-1-(4-methoxyphenyl)ethanone (B184251) and involves the formation of a thiophene (B33073) ring system, which is then oxidized and demethylated to yield the final bisphenolic structure. mdpi.com While not directly starting from estradiol methyl ether, these methods illustrate the types of complex hybrid structures that can be designed based on steroidal and phenolic scaffolds.

The development of novel derivatives of 17β-estradiol also includes the synthesis of 1,1-diarylalkanes. researchgate.net These can be prepared through a molecular iodine-catalyzed hydroarylation of styrenes, offering a metal-free method to create these hybrid structures. researchgate.net

Chemical Dealkylation and Regeneration of Phenols in Synthetic Studies

The 3-methyl ether group in this compound often serves as a protecting group for the phenolic hydroxyl. Its removal, or dealkylation, is a crucial step in many synthetic pathways to regenerate the free phenol, which is often essential for the final product's biological activity. A variety of methods are available for this transformation, ranging from classical to more modern approaches.

Aryl methyl ethers are known to be susceptible to metabolic cleavage in vivo by cytochrome P450 enzymes. nih.gov In a laboratory setting, this cleavage is mimicked using various chemical reagents.

Classical and Widely Used Reagents: Boron trihalides, particularly boron tribromide (BBr₃), are powerful Lewis acids commonly used for the cleavage of aryl methyl ethers. mdma.ch The reaction is typically carried out in an inert solvent like dichloromethane. A related and often milder reagent system is a complex of a boron trihalide with methyl sulfide. mdma.ch Another effective method involves the use of boron tribromide in combination with sodium iodide and a crown ether like 15-crown-5, which can be particularly useful for cleaving aliphatic methyl ethers under mild conditions. mdma.ch

Another set of widely used reagents for ether cleavage are silyl halides, such as trimethylsilyl (B98337) iodide (TMSI). acs.org This reagent can quantitatively dealkylate alkyl ethers. acs.org A related and convenient method employs a combination of chlorotrimethylsilane (B32843) and sodium iodide. rsc.org

Modern Synthetic Methods: More recently, organophotoredox catalysis has emerged as a chemoselective method for the deprotection of phenolic ethers. chemrxiv.org This technique offers the advantage of high selectivity for phenolic ethers over their aliphatic counterparts and can tolerate a wide range of functional groups. The reaction is typically carried out using a photocatalyst and a silyl chloride derivative under light irradiation. chemrxiv.org

Table 2: Selected Reagents for Dealkylation of Aryl Methyl Ethers

| Reagent/Method | Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) mdma.ch | Powerful and widely used, but can be harsh. |

| Boron Trihalide-Methyl Sulfide Complex | Reflux in 1,2-dichloroethane (B1671644) mdma.ch | Often provides milder reaction conditions. |

| Trimethylsilyl Iodide (TMSI) | Acetonitrile or Dichloromethane acs.org | Quantitative dealkylation of various ethers. |

| Chlorotrimethylsilane-Sodium Iodide | Acetonitrile rsc.org | A convenient in situ generation of TMSI. |

Molecular Mechanisms and Receptor Interactions

Estrogen Receptor Binding Affinity and Subtype Selectivity

Beta-estradiol 3-methyl ether, a synthetic derivative of the primary female sex hormone 17β-estradiol, interacts with the two main estrogen receptor subtypes, ERα and ERβ. nih.gov However, its binding characteristics are markedly different from its parent compound.

Detailed kinetic and thermodynamic data for the binding of this compound to ERα and ERβ are not extensively documented in publicly available literature. However, the binding kinetics of the parent compound, 17β-estradiol (E2), have been studied, providing a baseline for understanding the impact of the 3-methyl ether modification.

For 17β-estradiol, saturation ligand-binding analyses have determined its dissociation constant (Kd) to be approximately 0.1 nM for human ERα and 0.4 to 0.6 nM for rat ERβ, indicating high-affinity binding to both receptor subtypes. oup.com Other studies have reported Kd values of 0.2 nM for the ERα ligand-binding domain (LBD) and 0.5 nM for the ERβ LBD. nih.gov

Kinetic analysis using surface plasmon resonance has provided insights into the association (k_a) and dissociation (k_d) rate constants for various estrogens with the ERα LBD. For instance, 17β-estradiol exhibits a rapid association rate and a relatively slow dissociation rate, consistent with its high affinity.

Table 1: Kinetic and Affinity Data for Selected Estrogens with ERα

| Ligand | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (nM) |

|---|---|---|---|

| 17β-Estradiol | 1-6 x 10⁶ | - | 0.1 - 0.2 |

| Estriol (B74026) | 1-6 x 10⁶ | - | - |

| Estrone (B1671321) | 1-6 x 10⁶ | - | - |

The modification of the 3-hydroxyl group to a 3-methyl ether in this compound is expected to significantly alter these binding kinetics, primarily by impeding the initial hydrogen bond formation that anchors estradiol (B170435) within the receptor's binding pocket.

The binding affinity of this compound for estrogen receptors is substantially lower than that of endogenous estrogens like 17β-estradiol, estrone, and estriol. nih.gov The primary reason for this reduced affinity is the methylation of the 3-hydroxyl group, a critical functional group for high-affinity binding. uomustansiriyah.edu.iq

In comparative studies, 17β-estradiol consistently shows the highest affinity for both ERα and ERβ. nih.gov Estrone and estriol generally exhibit lower, yet still significant, binding affinities. For instance, in one study, the relative binding affinity (RBA) of estrone 3-methyl ether, a closely related compound, for the estrogen receptor was found to be very low, at 0.145% of that of 17β-estradiol. wikipedia.org

Table 2: Comparative Binding Affinities of Estrogens for ERα and ERβ

| Compound | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) | RBA Ratio (ERβ/ERα) |

|---|---|---|---|

| 17β-Estradiol (E2) | 100 | 100 | 1.0 |

| Estrone (E1) | 13 | 13-49 | 1.0 - 3.77 |

| Estriol (E3) | 13 | 21 | 1.6 |

| Estrone 3-methyl ether | 0.145 | - | - |

This table presents a comparative view of the relative binding affinities. Note the significantly lower affinity of the methylated compound. wikipedia.orgnih.gov

The ligand-binding domains (LBDs) of ERα and ERβ share a high degree of sequence homology (approximately 59%), which results in many ligands binding to both subtypes. nih.gov However, subtle differences in the LBD architecture allow for the development of subtype-selective ligands. The key differences lie in two amino acid residues within the binding pocket: Leucine 384 in ERα is replaced by Methionine 336 in ERβ, and Methionine 421 in ERα is replaced by Isoleucine 373 in ERβ. nih.gov Additionally, the ligand-binding cavity of ERβ is noted to be smaller than that of ERα. nih.gov

For estradiol and its analogs, the primary determinant of high-affinity binding is the phenolic hydroxyl group at the C-3 position of the A-ring. nih.gov This group acts as a crucial hydrogen bond donor, interacting with specific amino acid residues in the LBD of both receptor subtypes. nih.gov The methylation of this hydroxyl group in this compound prevents this critical hydrogen bond from forming, leading to a significant decrease in binding affinity for both ERα and ERβ. Due to this overarching reduction in affinity, this compound does not exhibit significant preferential binding to either ERα or ERβ.

Structure-Activity Relationship (SAR) Studies

The biological potency and receptor selectivity of estrogenic compounds are intimately tied to their molecular structure. SAR studies investigate how specific chemical modifications influence these properties.

The 3-methyl ether group is the defining structural feature of this compound and is central to its altered biological activity compared to 17β-estradiol. The phenolic 3-hydroxyl group of estradiol is essential for its potent estrogenic activity, contributing significantly to its binding free energy. nih.gov It acts as a hydrogen bond donor, forming a critical interaction with residues such as Glutamate 353 and Arginine 394 in ERα. nih.gov

By replacing the hydroxyl group with a methyl ether, this hydrogen-bonding capability is lost. The oxygen atom in the ether can still act as a hydrogen bond acceptor, but the loss of the donor function dramatically weakens the ligand's anchor to the receptor. This results in a much lower binding affinity and, consequently, reduced functional activity as an estrogen receptor agonist. uomustansiriyah.edu.iq In some contexts, compounds with a 3-methyl ether may act as prodrugs, with metabolic demethylation in vivo being a prerequisite for significant estrogenic activity. researchgate.net

Beyond the critical C-3 position on the A-ring, modifications to other parts of the steroidal structure, particularly the D-ring, can have a profound impact on biological potency and receptor subtype selectivity.

The 17β-hydroxyl group on the D-ring is another important feature for estrogenic activity, acting as a hydrogen bond acceptor. nih.gov Modifications to the D-ring can modulate binding affinity and functional response. For instance, expanding the five-membered D-ring to a six-membered lactone, as seen in some modified steroids, has been shown to decrease inhibitory potency against certain enzymes, suggesting that the D-ring's structure is critical for binding.

Interestingly, a 14-dehydrogenation modification in the estradiol-17β 3-methyl ether series has been reported to be advantageous for activity, indicating that subtle changes to the steroid's core geometry can partially compensate for the suboptimal 3-methyl ether group. nih.gov Furthermore, substitutions at the C-16 and C-17 positions of the D-ring are a key strategy in designing ER subtype-selective ligands. The smaller size of the ERβ binding pocket is often exploited by introducing specific substituents on the D-ring that are better accommodated by one receptor subtype over the other.

Computational Approaches to SAR and Ligand Design

The development of analogs for this compound and other estrogenic compounds heavily relies on computational methods to predict their structure-activity relationships (SAR). SAR studies are crucial for identifying how chemical structure relates to biological activity, with a focus on optimizing interactions with specific receptors while minimizing off-target effects.

Computational docking analyses, for instance, are used to model the interactions between a ligand like this compound and the binding pockets of its target receptors, such as estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), or other proteins like TRPML1. nih.gov These models can predict binding affinity and orientation. For example, studies on flavonoids have shown that the presence and position of certain chemical groups, like a prenyl group, create hydrophobic interactions within the ER binding pocket that enhance estrogenic activity. nih.gov Similarly, the 3-methoxy group of this compound alters its properties compared to the parent estradiol, influencing its receptor affinity and metabolism. ontosight.ai

This computational approach is integral to ligand design. By identifying the key structural features required for activity, medicinal chemists can synthesize novel analogs with improved characteristics. In the case of this compound, which was identified as a potent inhibitor of the TRPML1 channel, analogs were subsequently designed to reduce its activity at the estrogen receptor, thereby creating more selective tool compounds. nih.gov This process involves bioisosteric replacement, where one functional group is replaced with another that has similar properties. For example, ring-A aza-analogs of this compound, such as methoxypyridine and methoxypyrimidine variants, have been synthesized to fine-tune the molecule's inhibitory activity on the TRPML1 channel. mdpi.com

Cellular Signaling Pathways Modulated by this compound and Its Analogs

Classical Estrogen Receptor-Mediated Genomic Signaling

The classical or "genomic" pathway is the primary mechanism through which estrogens exert their effects. This process involves the steroid hormone binding to nuclear estrogen receptors, ERα and ERβ. nih.govnih.gov These receptors act as ligand-activated transcription factors. nih.govmdpi.com Upon binding this compound or other estrogens in the cytoplasm or nucleus, the receptor undergoes a conformational change, leading to dimerization. nih.gov This activated receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. mdpi.com This interaction initiates the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of specific genes over a period of hours to days. researchgate.net

This compound is known to exert effects via this classical pathway. Its interaction with estrogen receptors has been confirmed in multiple studies. Notably, efforts to develop analogs of this compound with enhanced specificity for other targets have focused on systematically modifying its structure to reduce its activity at ERα. nih.govnih.gov This implicitly demonstrates that the parent compound is an active ligand for the classical estrogen receptor, capable of initiating genomic signaling.

Modulation of Growth Factor Pathways (e.g., EGFR, RAS/ERK, PI3K/Akt/mTOR cascades)

There is significant crosstalk between estrogen receptor signaling and growth factor pathways, which are critical for cell proliferation and survival. This compound, through its estrogenic activity, can modulate these pathways.

EGFR: Estrogen signaling can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.gov This can occur through GPR30, where estrogen binding rapidly activates signaling cascades that lead to EGFR phosphorylation. nih.govd-nb.info This EGFR transactivation can, in turn, stimulate downstream pathways. d-nb.info

RAS/ERK: The Ras/Raf/MEK/ERK (also known as MAPK) pathway is a critical signaling cascade for cell proliferation. Estrogens can induce a persistent activation of ERK in breast cancer cells. nih.gov This activation can be mediated through an autocrine/paracrine loop involving the secretion of growth factors like heregulin (HRG), which then activates HER-2 (a member of the EGFR family) and subsequently the Ras/ERK pathway. nih.gov GPR30 activation is also known to stimulate the ERK pathway. researchgate.net

PI3K/Akt/mTOR: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another key regulator of cell growth, survival, and metabolism. Estrogens like 17β-estradiol can rapidly activate this pathway in an estrogen receptor-dependent or -independent manner in different cell types. nih.gov The activation of the PI3K/Akt/mTOR pathway is considered a non-genomic action of estrogens and can be triggered by GPR30 activation or crosstalk from other receptors like EGFR. nih.govnih.gov

Interactions with Other Nuclear Receptors (e.g., Aryl Hydrocarbon Receptor, AhR)

The biological activity of this compound can be influenced by crosstalk with other nuclear receptors, most notably the Aryl Hydrocarbon Receptor (AhR). AhR is a ligand-activated transcription factor that responds to environmental pollutants and dietary compounds. mdpi.combioscientifica.com

There is a well-established inhibitory crosstalk between the AhR and ER signaling pathways. When activated by its own ligands (like TCDD or 3-methylcholanthrene), AhR can suppress the estrogen-induced expression of target genes. bioscientifica.comnih.gov This anti-estrogenic effect can occur when the activated AhR complex competes for essential co-activator proteins or directly interferes with the ER complex at the gene promoter. bioscientifica.com Conversely, under certain conditions where both receptors are activated by specific ligands, ERα has been shown to recruit AhR to its own DNA binding sites, suggesting a complex and context-dependent interaction. mdpi.com Therefore, the cellular response to this compound can be significantly altered depending on the simultaneous activation state of the AhR.

Metabolism and Biotransformation Pathways

In Vivo Metabolic Fate and Pathways (Preclinical Models)

Preclinical studies have elucidated the primary metabolic pathways of beta-estradiol 3-methyl ether. These investigations highlight the conversion of this synthetic ether into more polar and readily excretable compounds.

The primary and rate-limiting step in the biotransformation of this compound is O-demethylation at the 3-position. This reaction cleaves the methyl ether bond, converting the compound into its parent hormone, beta-estradiol. nih.gov This conversion is critical, as the ether group itself confers inactivity, and its removal is necessary to elicit estrogenic effects. nih.govontosight.ai Studies on the closely related compound mestranol (B1676317) (17α-ethynylestradiol 3-methyl ether) corroborate the necessity of this demethylation step for biological activity. nih.govnih.gov The enzymatic process of O-demethylation is a crucial gateway, leading to the formation of active estradiol (B170435), which then enters the well-established metabolic pathways of endogenous estrogens. nih.gov

Following O-demethylation to beta-estradiol, the molecule undergoes hydroxylation at various positions on the steroid nucleus, a process catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net The most significant hydroxylations occur at the C-2 and C-4 positions, producing catechol estrogens. nih.govpsu.edu

2-Hydroxylation: This is a major metabolic pathway, leading to the formation of 2-hydroxyestradiol (B1664083). nih.govpsu.edu This metabolite is generally considered less active and is a key step towards detoxification and excretion. researchgate.net

4-Hydroxylation: While typically a less prominent pathway than 2-hydroxylation, the formation of 4-hydroxyestradiol (B23129) is significant. nih.govpsu.edu This metabolite is more chemically reactive and has been implicated in the generation of free radicals, which can potentially cause cellular damage. nih.gov

Other Hydroxylations: Hydroxylation can also occur at other positions, such as C-6 and C-15, although these are generally minor pathways. nih.gov

Interestingly, research has also provided evidence for hydroxylation occurring without prior demethylation. nih.gov In human studies, the urinary metabolite 2-hydroxyestrone (B23517) 3-methyl ether was identified, indicating that the C-2 position can be hydroxylated even while the 3-methyl ether group is still attached. nih.gov

After hydroxylation, the estrogen metabolites, including 2-hydroxyestradiol and 4-hydroxyestradiol, undergo Phase II conjugation reactions. researchgate.netresearchgate.net These processes increase the water solubility of the metabolites, facilitating their elimination from the body through urine and feces. nih.govresearchgate.net The primary conjugation pathways are:

Glucuronidation: The attachment of a glucuronic acid moiety, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netpharmgkb.org

Sulfation: The addition of a sulfate (B86663) group, mediated by sulfotransferases (SULTs). researchgate.netpharmgkb.org

These conjugation reactions are considered crucial detoxification steps, converting potentially reactive catechol estrogens into stable, inactive forms ready for excretion. researchgate.net

The identification of metabolites has been accomplished through various analytical techniques. In human metabolic studies of radioactively labeled this compound, reverse isotope dilution was used to identify urinary metabolites. nih.gov This led to the structural elucidation of 2-hydroxyestrone 3-methyl ether. nih.gov The same study reported no evidence for the formation of 1-hydroxyestrone, 1-hydroxyestrone 3-methyl ether, 4-hydroxyestrone (B23518) 3-methyl ether, or 4-hydroxyestradiol 3-methyl ether as urinary metabolites. nih.gov The metabolism was found to be qualitatively similar to that of estradiol itself. nih.gov

Table 1: Identified Metabolites of this compound

| Metabolite | Pathway | Significance | Source |

|---|---|---|---|

| beta-Estradiol | O-Demethylation | Active parent hormone | nih.gov |

| 2-Hydroxyestrone 3-methyl ether | Hydroxylation | Indicates hydroxylation can precede demethylation | nih.gov |

| 2-Hydroxyestradiol | O-Demethylation followed by Hydroxylation | Major hydroxylated metabolite | nih.govpsu.edu |

| 4-Hydroxyestradiol | O-Demethylation followed by Hydroxylation | Biologically reactive metabolite | nih.govnih.gov |

| Glucuronide Conjugates | Conjugation | Water-soluble, excretable form | researchgate.netresearchgate.net |

| Sulfate Conjugates | Conjugation | Water-soluble, excretable form | researchgate.netresearchgate.net |

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is orchestrated by specific enzyme families, most notably the cytochrome P450 superfamily. These enzymes are responsible for the oxidative reactions that initiate the metabolic cascade.

Cytochrome P450 (CYP) enzymes are central to the metabolism of this compound. nih.gov

Dealkylation (Demethylation): Research has specifically identified CYP1A1 and CYP1A2 as the enzymes responsible for the 3-demethylation of this compound to yield beta-estradiol. nih.gov In studies with the related compound mestranol, CYP2C9 was shown to be a major contributor to its demethylation. nih.gov

Hydroxylation: The CYP1A subfamily also plays a role in subsequent hydroxylation events. CYP1A1 and CYP1A2 are primary enzymes for 2-hydroxylation of estradiol, while CYP1B1, often found in estrogen target tissues, specifically catalyzes 4-hydroxylation. nih.govpsu.edu Furthermore, CYP1A2 has been shown to hydroxylate this compound directly at the C-2 position. nih.gov

Table 2: Key Enzymes in this compound Biotransformation

| Enzyme | Family | Reaction Catalyzed | Substrate | Product | Source |

|---|---|---|---|---|---|

| CYP1A1 | Cytochrome P450 | 3-O-Demethylation | This compound | beta-Estradiol | nih.gov |

| CYP1A2 | Cytochrome P450 | 3-O-Demethylation | This compound | beta-Estradiol | nih.gov |

| CYP1A2 | Cytochrome P450 | 2-Hydroxylation | This compound | 2-Hydroxyestradiol 3-methyl ether | nih.gov |

| CYP1A1 / CYP1A2 | Cytochrome P450 | 2-Hydroxylation | beta-Estradiol | 2-Hydroxyestradiol | nih.govpsu.edu |

| CYP1B1 | Cytochrome P450 | 4-Hydroxylation | beta-Estradiol | 4-Hydroxyestradiol | nih.govpsu.edu |

| UGTs | Transferase | Glucuronidation | Hydroxylated Metabolites | Glucuronide Conjugates | researchgate.netresearchgate.net |

| SULTs | Transferase | Sulfation | Hydroxylated Metabolites | Sulfate Conjugates | researchgate.netresearchgate.net |

Enzymatic Hydrolysis and Stereospecificity

The enzymatic cleavage of the 3-methyl ether group is a key step in the metabolism of this compound. In humans, the metabolism of this compound is qualitatively similar to that of estradiol, with evidence suggesting hydroxylation at the 2-position without immediate demethylation. nih.gov This leads to the formation of urinary metabolites such as 2-hydroxyestrone 3-methyl ether. nih.gov

While direct enzymatic hydrolysis of the ether linkage in some estradiol ethers, like estradiol 3-saccharinylmethyl ether, has been shown to be minimal in vitro, the process appears to be more chemical in nature within biological fluids. wikipedia.org However, the in vivo metabolism of this compound does involve hydrolysis. nih.gov Studies with radioiodinated analogs of estradiol 3-methyl ether suggest that metabolic cleavage of the 3-O-methyl group can occur, leading to the parent compound which can then be taken up by target tissues. nih.gov

The stereospecificity of these enzymatic reactions is an important consideration, though detailed studies focusing solely on the stereospecific hydrolysis of this compound are limited. The enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases, are known to exhibit high stereospecificity. nih.gov

Microbial Biotransformation of Estradiol Methyl Ethers

Microorganisms play a significant role in the transformation of estradiol methyl ethers. Various bacterial and fungal species have been shown to metabolize these compounds through different reactions, including demethylation, hydroxylation, and even conversion to androgens.

One of the primary microbial transformations is O-demethylation. For instance, Corynebacterium species are capable of demethylating estradiol 3-methyl ether and other related compounds to their corresponding free 3-hydroxy forms. nih.gov Conversely, some microorganisms like Mycobacterium smegmatis can perform the reverse reaction, methylating the 3-hydroxy group of estratrienes. nih.gov

The gut microbiota is also actively involved in the metabolism of estrogens and their derivatives. acs.org Some bacteria can convert estradiol to estrone (B1671321), and further metabolize it. nih.gov A notable transformation is the retroconversion of estrogens into androgens by certain anaerobic bacteria, such as Denitratisoma sp. strain DHT3. pnas.org This process involves a cobalamin-dependent methylation at the C-10 position of the estrogen molecule. pnas.org

Fungi have also been investigated for their ability to biotransform steroid compounds. While specific studies on this compound are not abundant, the general capacity of fungi to hydroxylate and modify steroid structures is well-documented.

The byproducts of these microbial transformations can have their own biological activities, highlighting the importance of understanding these metabolic pathways. nih.gov

Interactive Data Table: Microbial Biotransformation of Estradiol Methyl Ethers

| Microorganism | Substrate | Transformation | Product(s) |

| Corynebacterium sp. | Estradiol 3-methyl ether | 3-O-demethylation | Estradiol |

| Corynebacterium sp. | Estrone 3-methyl ether | 3-O-demethylation | Estrone |

| Corynebacterium sp. | 17α-ethinylestradiol 3-methyl ether | 3-O-demethylation | 17α-ethinylestradiol |

| Mycobacterium smegmatis | Estratrienes (with 3-hydroxy group) | 3-O-methylation | 3-methoxy estratrienes |

| Denitratisoma sp. strain DHT3 | Estradiol | Cobalamin-dependent methylation | Androgens |

| Sphingomonas strain KC8 | Estradiol | Dehydrogenation | Estrone |

| Denitratisoma oestradiolicum | 17β-estradiol | Complete biotransformation | CO2 and H2O |

Preclinical Pharmacological Research in Vitro and Animal Models

In Vitro Assays for Biological Activity Assessment

Evaluation of Estrogenic and Antiestrogenic Potency in Cell Lines

The estrogenic activity of beta-estradiol 3-methyl ether, a synthetic derivative of the natural estrogen estradiol (B170435), has been evaluated in various in vitro models. ontosight.ai Studies have demonstrated its ability to induce estrogenic effects, although its potency can vary depending on the specific cell line and endpoint measured. For instance, in Chinese hamster V79 cells, it has been shown to disrupt microtubule networks. caymanchem.com

Research has also explored its interaction with estrogen receptors (ERs). In calf uterus, a derivative of this compound, 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M), was found to covalently bind to the cytoplasmic estrogen receptor. This binding was preventable by pretreatment with estradiol-17 beta, indicating a competitive interaction at the receptor level. nih.gov

Table 1: Estrogenic Activity of this compound and its Derivatives in Cell Lines

| Cell Line | Compound | Observed Effect | Reference |

| Chinese hamster V79 | 3-O-methyl Estradiol | Disruption of microtubule networks (EC50 = 9 µM) | caymanchem.com |

| Calf Uterus | 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) | Covalent binding to cytoplasmic estrogen receptor | nih.gov |

Measurement of Gene Expression and Enzyme Induction (e.g., Glucose-6-Phosphate Dehydrogenase)

This compound and its derivatives have been shown to influence gene expression and induce the activity of specific enzymes. A notable example is the induction of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov

In a study involving ovariectomized rats, the intraluminal administration of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) to the uterus resulted in the induction of G6PD activity, similar to the effect of estradiol-17 beta and estradiol-17 beta 3-methyl ether itself. nih.gov This induction of G6PD is a recognized estrogenic response. nih.govnih.gov The covalently bound steroid-receptor complex of BBE2M was also observed to stimulate RNA synthesis in isolated nuclei from the calf endometrium. nih.gov

The mechanism of G6PD induction by estrogens can involve increased transcription and translation of the G6PD gene. researchgate.net The ability of this compound to modulate the expression of genes like G6PD underscores its estrogenic activity at a molecular level.

Assessment of Cellular Processes: Proliferation, Apoptosis, Migration, and Invasion

The influence of this compound on fundamental cellular processes has been a key area of research, particularly in the context of cancer biology.

Proliferation:

In Chinese hamster V79 cells, 3-O-methyl Estradiol was found to inhibit proliferation by 92% at a concentration of 20 µM. caymanchem.com

Migration and Invasion:

Recent studies have highlighted a novel, estrogen receptor-independent role for this compound (referred to as EDME in some literature) in inhibiting cancer cell migration and invasion. nih.govnih.gov This effect is mediated through the direct and selective inhibition of the lysosomal cation channel TRPML1. nih.govnih.gov

In triple-negative breast cancer cells (MDA-MB-231), EDME significantly reduced both migration and invasion. nih.gov This inhibitory effect was confirmed to be on-target, as the compound did not further reduce migration or invasion in TRPML1 knockout cells. nih.gov The actions of estradiol itself on cell migration can be complex, sometimes promoting migration in certain cancer cell types through various signaling pathways. nih.govnih.govnih.govfrontiersin.orgfrontiersin.orgscispace.com

Apoptosis:

While direct studies on the effect of this compound on apoptosis are limited, research on its parent compound, estradiol, shows that it can influence apoptosis in a dose- and cell type-dependent manner. nih.gov

Table 2: Effects of this compound on Cellular Processes

| Cell Line | Process | Compound | Concentration | Result | Reference |

| Chinese hamster V79 | Proliferation | 3-O-methyl Estradiol | 20 µM | 92% inhibition | caymanchem.com |

| MDA-MB-231 | Migration | This compound (EDME) | Various | Significant reduction | nih.gov |

| MDA-MB-231 | Invasion | This compound (EDME) | Various | Significant reduction | nih.gov |

Functional Assays for Novel Receptor Targets (e.g., TRPML1)

A significant recent finding in the preclinical research of this compound is its identification as a potent and selective antagonist of the transient receptor potential mucolipin 1 (TRPML1) cation channel. nih.govnih.gov TRPML1 is a key regulator of lysosomal function and autophagy. nih.govnih.govmdpi.com

Functional assays have demonstrated that this compound directly inhibits TRPML1. nih.govnih.gov This interaction is independent of estrogen receptors. nih.govnih.gov The inhibitory activity of this compound on TRPML1 is highly selective, with much weaker effects on other TRPML isoforms (TRPML2 and TRPML3). nih.gov

The IC50 value, which represents the concentration of an inhibitor required to block 50% of the biological activity, for this compound on TRPML1 has been determined through various experimental setups:

Fluo-4 based Ca2+ imaging: IC50 of 0.5 µM and 0.6 µM. nih.gov

Whole-cell patch-clamp experiments: IC50 of 0.22 µM. nih.gov

Functionally, this inhibition of TRPML1 by this compound leads to a reduction in autophagy and the translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, to the nucleus. nih.govnih.gov

Table 3: Inhibitory Activity of this compound on TRPML Channels

| Channel | Assay Method | IC50 (µM) | Reference |

| TRPML1 | Fluo-4 Ca2+ imaging | 0.5 | nih.gov |

| TRPML1 | Fluo-4 Ca2+ imaging | 0.6 | nih.gov |

| TRPML1 | Whole-cell patch-clamp | 0.22 | nih.gov |

| TRPML2 | Fluo-4 Ca2+ imaging | 5.9 | nih.gov |

| TRPML2 | Whole-cell patch-clamp | 3.8 | nih.gov |

| TRPML3 | Fluo-4 Ca2+ imaging | 19.5 | nih.gov |

| TRPML3 | Whole-cell patch-clamp | No block found | nih.gov |

In Vivo Animal Model Studies (Excluding Human Clinical Trials)

Pharmacodynamic Profiles in Ovariectomized Rodent Models

Studies in ovariectomized rodent models have been instrumental in characterizing the in vivo estrogenic activity of this compound. Ovariectomy removes the primary source of endogenous estrogens, creating a model system to assess the effects of exogenous estrogenic compounds.

In a study using ovariectomized rats, the intraluminal administration of 2,4-bis(bromomethyl)estradiol-17 beta 3-methyl ether (BBE2M) into the uterus demonstrated classic estrogenic responses. nih.gov This included the induction of uterine glucose-6-phosphate dehydrogenase activity. nih.gov Histological examination of the uterus following BBE2M treatment revealed a typical estrogenic morphology. nih.gov Notably, the estrogenic activity of BBE2M was found to be more persistent than that of estradiol-17 beta 3-methyl ether (E2M). nih.gov

Another study in male rats fed a high-cholesterol diet showed that oral administration of 3-O-methyl estradiol led to a decrease in serum cholesterol levels and an increase in body weight loss, which are indicative of feminizing activity. caymanchem.com

These in vivo findings in rodent models corroborate the in vitro evidence of the estrogenic properties of this compound and its derivatives.

Assessment of Biological Persistence and Target Tissue Responses

The biological persistence and activity of this compound are influenced by its metabolic fate and its interaction with target tissues. As a 3-O-methylated derivative of beta-estradiol, its journey through the body involves enzymatic modification that dictates its half-life and ability to elicit estrogenic responses.

Preclinical research suggests that 3-O-methylation can serve as a prodrug strategy, where the biologically less active ether form is converted to the highly active parent hormone, beta-estradiol, within target tissues. This conversion is a critical determinant of its biological persistence and activity profile. Studies on structurally related 3-O-methylated estrogens in animal models indicate that this biotransformation can lead to sustained estrogenic effects. For instance, research on a radiolabeled iodovinylestradiol 3-methyl ether showed that while the ether form itself has a drastically reduced affinity for the estrogen receptor (ER) in vitro, it demonstrates significant estrogenic activity in vivo. snmjournals.org This is attributed to the gradual O-demethylation in tissues like the liver, which provides a steady supply of the parent, active compound. snmjournals.org This mechanism suggests that this compound may exhibit prolonged biological action due to a slower, sustained release of beta-estradiol at the tissue level.

In vitro studies on the metabolism of radiolabeled this compound in humans have shown that it undergoes hydroxylation at the 2-position without immediate demethylation. nih.gov The metabolic profile was found to be qualitatively similar to that of intravenously administered estradiol, indicating that the core steroidal structure is recognized and processed by similar enzymatic pathways. nih.gov

The response of target tissues to this compound is ultimately dependent on its conversion to beta-estradiol and the subsequent binding to estrogen receptors. The affinity of this compound itself for the ER is significantly lower than that of beta-estradiol. However, the in vivo biotransformation to beta-estradiol allows it to effectively stimulate ER-mediated downstream signaling pathways.

A study assessing the relative binding affinities of various natural and xenochemicals for the estrogen receptor provides insight into the impact of modifications at the 3-position. While this compound was not directly tested, a closely related compound, 16β-Hydroxy-16-methyl-3-methylether 17β estradiol, exhibited a significantly lower relative binding affinity compared to estradiol. oup.com This supports the concept that the 3-methyl ether group sterically hinders efficient binding to the ER, and that demethylation is a prerequisite for potent estrogenic activity.

Table 1: In Vitro Estrogen Receptor Binding Affinity of a Structurally Related Compound

| Compound | IC50 (M) | Relative Binding Affinity (%) |

| 16β-Hydroxy-16-methyl-3-methylether 17β estradiol | 2.70 × 10⁻⁶ ± 0.20 × 10⁻⁶ | 0.033 |

| Data from a study assessing the relative binding affinities for the rat uterine estrogen receptor. oup.com The relative binding affinity is expressed as a percentage relative to estradiol (which is set at 100%). |

Organ-Specific Effects and Tissue Distribution (e.g., brain, adrenals, fat)

The tissue distribution and organ-specific effects of this compound are intrinsically linked to its metabolic activation and the expression of estrogen receptors in various tissues. The lipophilic nature of the 3-methyl ether derivative may influence its distribution profile compared to the parent compound, beta-estradiol.

Brain: The brain is a key target for estrogens, which are known to exert neuroprotective effects and influence cognitive function. nih.govnih.govfrontiersin.orgfrontiersin.orgnih.gov While direct studies on the distribution of this compound to the brain are limited, research on a similar compound, the 3-methyl ether of 17α-ethynylestradiol (mestranol), provides valuable insights. Following administration to rats, the amount of radioactivity found in the brain was two to three times greater than that observed after the administration of its parent compound, ethinylestradiol. ontosight.ai Furthermore, mestranol (B1676317) was identified as the primary radioactive component in brain extracts, suggesting that the 3-methyl ether derivative can cross the blood-brain barrier. ontosight.ai This suggests that this compound may also accumulate in the brain, where its subsequent conversion to beta-estradiol could lead to localized estrogenic effects. In vitro studies using other estradiol derivatives, such as beta-estradiol 17-acetate, have demonstrated the ability of estrogens to enhance the vitality of brain endothelial cells, a key component of the neurovascular unit. nih.govwindows.net

Adrenals: The adrenal glands are another potential target for this compound. The study on mestranol also reported a two- to three-fold higher concentration of radioactivity in the adrenals compared to its parent compound. ontosight.ai However, studies on the direct effects of estradiol on adrenal steroidogenesis have yielded neutral results. In postmenopausal women, estradiol replacement therapy did not significantly alter adrenal sensitivity or responsiveness to ACTH stimulation, nor did it affect the production of key adrenal steroids like cortisol and DHEA. researchgate.net This suggests that while the 3-methyl ether derivative may accumulate in the adrenal glands, its subsequent conversion to estradiol may not have a pronounced direct effect on adrenal hormone production.

Fat (Adipose Tissue): Adipose tissue is a significant site of estrogen synthesis and action, playing a crucial role in the regulation of body fat distribution and metabolic health. snmjournals.org Estrogens are known to promote a healthier, subcutaneous fat distribution pattern over the accumulation of visceral fat. While specific data on the distribution and effects of this compound in adipose tissue are not available, the lipophilic nature of the compound suggests it may readily distribute into fat depots. Once in the adipose tissue, local enzymatic activity could convert it to beta-estradiol, thereby influencing adipocyte function and contributing to the systemic effects of estrogens on metabolism.

The concept of this compound acting as a prodrug is central to understanding its organ-specific effects. The differential expression of metabolic enzymes in various tissues could lead to tissue-selective activation of the compound. For instance, tissues with high O-demethylase activity would be expected to exhibit a more pronounced response. A study on a radiolabeled iodovinylestradiol-3-methyl ether demonstrated that uterine levels of radioactivity continued to rise for up to 6 hours post-injection, eventually reaching levels comparable to or greater than those of the parent compound. snmjournals.org This delayed and sustained accumulation in a target tissue supports the prodrug hypothesis and suggests a mechanism for achieving prolonged target tissue responses. snmjournals.org

Table 2: Comparative Tissue Distribution of a Related Radiolabeled Estradiol Derivative

| Tissue | Parent Radioligand (1 hr post-injection) | Methyl Ether Radioligand (1 hr post-injection) | Methyl Ether Radioligand (6 hr post-injection) |

| Uterus | Maximal Concentration | Lower than parent | Highest measured values, comparable to or greater than parent |

| Qualitative data adapted from a study on 17α-[¹²⁵I]iodovinyl-11β-methoxyestradiol and its 3-methyl ether in immature female rats. snmjournals.org This table illustrates the prodrug effect, where the methyl ether shows delayed but sustained accumulation in a target tissue. |

Advanced Analytical Methodologies in Research

Advanced Detection and Sensing Techniques in Research

Application of Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule. This "molecular memory" makes them highly effective for the selective extraction of compounds from complex samples. While specific research on MIPs for beta-estradiol 3-methyl ether is not extensively documented, the vast body of work on its parent compound, 17β-estradiol (E2), provides a strong foundation for the development of analogous systems.

The principle of creating a MIP involves polymerizing functional monomers and a cross-linking agent in the presence of a template molecule (in this case, this compound). After polymerization, the template is removed, leaving behind specific recognition sites. The structural similarity between beta-estradiol and its 3-methyl ether derivative, particularly the steroid backbone, suggests that similar MIP synthesis strategies would be effective. The primary difference, the methoxy (B1213986) group at the C3 position, would influence the choice of functional monomers to optimize non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the template.

Research on MIPs for 17β-estradiol has demonstrated their potential for highly selective sample cleanup. mdpi.comnih.gov These polymers are often used as a solid-phase extraction (SPE) sorbent, a technique known as MISPE. mdpi.com In a typical application, a sample containing the analyte of interest is passed through a cartridge packed with the MIP, which selectively retains the target molecule while allowing interfering substances to pass through. The analyte can then be eluted with a small volume of a suitable solvent and analyzed by methods such as high-performance liquid chromatography (HPLC).

Studies on 17β-estradiol MIPs have shown high recovery rates and selectivity. For instance, a MIP synthesized with E2 as the template demonstrated a recovery of 100% from a 2 µg/L aqueous solution, significantly higher than non-imprinted polymers (77%) and conventional C18 solid-phase extraction materials (87.1%). nih.gov Furthermore, when challenged with other structurally similar compounds, MIPs exhibit excellent selectivity for the template molecule. epa.gov This high selectivity is crucial for isolating specific metabolites and avoiding cross-reactivity with other endogenous or exogenous compounds.

Magnetic molecularly imprinted polymers (MMIPs) represent a further advancement, incorporating magnetic nanoparticles into the polymer matrix. epa.govmdpi.com This allows for easy and rapid separation of the polymer from the sample solution using an external magnetic field, simplifying the extraction process. epa.gov

The development of MIPs for this compound would follow established protocols for steroid hormones. Key components and findings from research on 17β-estradiol MIPs, which would inform the design for its 3-methyl ether, are summarized below.

Table 1: Components and Performance of Molecularly Imprinted Polymers for 17β-Estradiol

| Parameter | Description/Example | Significance for this compound | Reference |

| Template Molecule | 17β-Estradiol (E2) | This compound would be used as the template to create specific binding sites. | nih.gov |

| Functional Monomer | Methacrylic acid (MAA) | MAA's carboxylic acid group can form hydrogen bonds with the hydroxyl groups of E2. For the 3-methyl ether derivative, interactions with the remaining 17-hydroxyl group and hydrophobic interactions would be key. | epa.gov |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Provides mechanical stability to the polymer matrix. | epa.gov |

| Porogen | Chloroform, Acetonitrile | The solvent used during polymerization influences the polymer's morphology and binding characteristics. Less polar solvents often yield higher adsorption capacity in non-covalent imprinting. | epa.gov |

| Extraction Technique | Molecularly Imprinted Solid-Phase Extraction (MISPE) | A highly selective sample preparation method to isolate the target analyte from complex matrices like milk, water, or biological fluids. mdpi.com | mdpi.com |

| Recovery Rate | Up to 100% for E2 from aqueous solutions. | High recovery is expected for the 3-methyl ether derivative due to the specific binding sites. | nih.gov |

| Selectivity | High selectivity for E2 over other structurally related steroids. | This is a critical advantage for accurately quantifying specific metabolites without interference. | epa.gov |

Biosensing and Immunoassay Development for Research Applications

Biosensors and immunoassays are analytical devices that use a biological recognition element to detect a target substance. These methods are known for their high sensitivity and specificity, making them suitable for detecting low concentrations of hormones and their metabolites in research settings.

Immunoassays:

Immunoassays rely on the specific binding interaction between an antibody and an antigen. For the development of an immunoassay for this compound, a crucial step is the production of antibodies that specifically recognize this molecule. This is typically achieved by first synthesizing a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein.

A study on a homogeneous enzyme immunoassay for estradiol (B170435) utilized estradiol-3-O-carboxymethyl ether as a hapten to successfully raise highly specific anti-estradiol antibodies in rabbits. nih.gov This demonstrates that modification at the 3-position of the estradiol molecule can be effectively used to generate specific antibodies. A similar approach could be employed for this compound, where the compound or a derivative is conjugated to a carrier protein to produce antibodies for a competitive immunoassay. In such an assay, the sample containing this compound would compete with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal would be inversely proportional to the concentration of the analyte in the sample.

The advantages of such an immunoassay include simplicity, low cost, and the high stability of the reagents. nih.gov These methods can be adapted for high-throughput screening in research applications.

Biosensors:

Biosensors are a complementary technology that can offer rapid and real-time detection. A biosensor typically consists of a bioreceptor (e.g., an antibody, enzyme, or receptor protein), a transducer, and a signal processing system. For this compound, several biosensor designs based on those developed for 17β-estradiol could be adapted.

Electrochemical Biosensors: These are among the most common types of biosensors for steroid detection. rsc.orgfrontiersin.orgnih.gov An electrode is modified with a biorecognition element that selectively binds to the target molecule. This binding event causes a measurable change in the electrochemical properties of the electrode surface, such as current or potential. For instance, an electrochemical sensor for 17β-estradiol has been developed using a molecularly imprinted polymer and carbon black to modify the electrode, achieving a detection limit of 0.03 µmol L⁻¹. rsc.org

Aptamer-Based Biosensors (Aptasensors): Aptamers are single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. They are often considered synthetic alternatives to antibodies. nih.gov An aptasensor for 17β-estradiol has been developed using split DNA aptamers, which offers the potential for ultrasensitive detection. nih.gov An aptamer specific for this compound could be developed through a process of in vitro selection.

Receptor-Based Biosensors: These biosensors utilize the natural receptors for the target hormone. For example, a highly selective biosensor for 17β-estradiol has been created using the estrogen receptor-α (ER-α) as the biorecognition element. nih.gov The inherent affinity of the receptor for its ligand provides excellent selectivity. nih.gov While the binding affinity of ER-α for this compound would need to be characterized, this approach holds promise for functional assays.

The performance of these biosensors is often enhanced by the use of nanomaterials, which can increase the surface area for bioreceptor immobilization and amplify the detection signal. frontiersin.org

Table 2: Research-Based Biosensor and Immunoassay Methodologies for Estrogens

| Methodology | Biorecognition Element | Principle | Performance Example (for Estradiol) | Applicability to this compound | Reference |

| Homogeneous Enzyme Immunoassay | Antibody | Competitive binding between the analyte and an enzyme-labeled hapten for a limited number of antibody sites. | Developed for estradiol using estradiol-3-O-carboxymethyl ether as a hapten. | High. A specific antibody could be raised against the 3-methyl ether derivative. | nih.gov |

| Electrochemical Biosensor | Molecularly Imprinted Polymer (MIP) | Selective binding of the analyte to the MIP on an electrode surface, causing a change in electrochemical signal. | Limit of Detection: 0.03 µmol L⁻¹ | High. A MIP specific to the 3-methyl ether could be synthesized and used as the recognition element. | rsc.org |

| Aptasensor | DNA Aptamer | Specific binding of the aptamer to the analyte, inducing a conformational change that is transduced into a measurable signal. | Detection range down to 1 x 10⁻¹² M | High. A specific aptamer could be selected through in vitro evolution (SELEX). | nih.gov |

| Receptor-Based Biosensor | Estrogen Receptor-α (ER-α) | The natural high-affinity binding of the hormone to its receptor is measured, often electrochemically. | Limit of Detection: 1.69 nM | Moderate to High. Depends on the binding affinity of the 3-methyl ether derivative to the estrogen receptor. | nih.gov |

Future Directions and Emerging Research Areas

Design and Development of Selective Estrogen Receptor Modulators (SERMs) and Degraders (SERDs) Based on Methyl Ether Scaffolds

The development of new endocrine therapies for hormone-sensitive cancers, particularly estrogen receptor-positive (ER+) breast cancer, is a major focus of drug discovery. nih.gov Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) represent two key classes of therapeutics. nih.gov The scaffold of beta-estradiol 3-methyl ether presents an intriguing starting point for the design of new SERMs and SERDs.

SERMs are compounds that bind to estrogen receptors but exhibit tissue-specific agonist or antagonist activity. nih.govnih.gov Tamoxifen, a well-known SERM, is used to treat and prevent breast cancer but can have agonist effects in other tissues, leading to side effects. nih.govresearchgate.net The search for an "ideal" SERM continues, aiming for beneficial estrogenic effects on bone and lipids while maintaining anti-estrogenic effects on breast and neutral effects on uterine tissue. nih.gov The design of third-generation SERMs, such as bazedoxifene, involves modifications to the core binding domain to optimize this tissue-specific response. nih.gov The methyl ether group on the estradiol (B170435) scaffold could be a key modification point for developing new SERMs with improved profiles.

SERDs, on the other hand, function by binding to the estrogen receptor and inducing its complete degradation, thereby downregulating estrogen signaling pathways. wikipedia.org This mechanism is particularly valuable for treating cancers that have developed resistance to SERMs or aromatase inhibitors. nih.govwikipedia.org Fulvestrant is a clinically approved SERD, but its poor pharmacokinetic properties have spurred the development of new, orally bioavailable SERDs. researchgate.netnih.gov Research into novel SERDs involves optimizing the chemical scaffold to enhance ER degradation. For instance, studies on elacestrant, an oral SERD, have led to scaffold optimization to improve metabolic stability and efficacy. nih.gov The benzothiophene (B83047) scaffold has also been used to design novel SERDs. researchgate.netnih.gov The steroidal framework of this compound could serve as a foundational scaffold for designing novel SERDs, with modifications aimed at inducing the specific conformational changes in the ER that lead to its destruction. nih.gov

The concept of "functional allostery" posits that the specific shape of the ligand-receptor complex dictates its pharmacological activity, determining whether it acts as an agonist, antagonist (like a SERM), or a degrader (like a SERD). duke.edu The methyl ether scaffold of this compound can be systematically modified to create a library of compounds. These can then be screened to identify molecules that induce the desired ER conformation for either selective modulation or complete degradation, leading to the development of next-generation endocrine therapies. duke.edumdpi.com

| Investigational Oral SERDs | Sponsor/Developer | Status/Note |

| Elacestrant | Radius | First oral SERD approved by the FDA (2023) for ER+, HER2- advanced or metastatic breast cancer. wikipedia.orgnih.gov |

| Amcenestrant | Sanofi | Development has been discontinued. |

| Camizestrant | AstraZeneca | In clinical trials; showed potent in vivo activity in mouse xenograft models. wikipedia.orgresearchgate.net |

| Giredestrant | Roche | In clinical development for ER-positive breast cancer. wikipedia.org |

| Palazestrant (OP-1250) | Olema Pharmaceuticals | An innovative oral SERD that acts as a complete ER antagonist; exhibits ability to cross the blood-brain barrier. frontiersin.org |

Elucidation of Non-Estrogen Receptor Mediated Biological Actions and Their Therapeutic Potential

While the biological effects of estrogens are primarily mediated through the nuclear estrogen receptors, ERα and ERβ, there is growing evidence for non-genomic or non-estrogen receptor-mediated actions. mdpi.com These actions are often initiated at the cell membrane through interactions with receptors like the G protein-coupled estrogen receptor (GPER). wikipedia.org The structural modification of the 3-hydroxyl group to a methyl ether in this compound could alter its binding profile, potentially enhancing its affinity for such alternative receptors.

Research has shown that membrane-initiated estrogen signals can activate diverse downstream pathways, including the ERK/MAPK and PI3K/AKT pathways, which are linked to cell cycle progression and apoptosis. mdpi.com Interestingly, studies suggest that ERα and ERβ can mediate opposing effects through these non-genomic pathways, with ERα often promoting survival and ERβ inducing apoptosis via p38/MAPK activation. mdpi.com Exploring whether this compound or its analogs can selectively trigger these non-ER mediated pathways could open new therapeutic avenues.

The therapeutic potential of modulating these non-classical pathways is significant. For example, in cancers that have become resistant to traditional endocrine therapies by downregulating or mutating nuclear ERs, targeting alternative estrogen-responsive pathways could provide a new line of attack. researchgate.net Future research should focus on characterizing the binding of this compound to membrane estrogen receptors and elucidating the subsequent intracellular signaling cascades to determine its potential in conditions where traditional ER signaling is compromised.

Exploration of this compound Analogs in Disease Models (e.g., cancer, neurodegeneration, inflammation)

The semi-synthetic nature of this compound makes it an ideal candidate for further chemical modification to create analogs with enhanced therapeutic properties for a range of diseases. ontosight.ai

Cancer: The parent compound, 17β-estradiol, has complex roles in cancer, driving proliferation in some ER-positive breast cancers while its metabolites can have anti-cancer effects. nih.gov A related compound, 2-methoxyestradiol (B1684026) (an endogenous metabolite of estradiol), has demonstrated anti-tumor properties. nih.gov Researchers have synthesized derivatives of 2-methoxyestradiol, such as hybrids with uridine (B1682114) or uracil, that induce apoptosis in breast cancer cell lines through the mitochondrial pathway. nih.gov Similarly, creating and testing analogs of this compound could yield compounds with potent, selective anti-cancer activity. For instance, selective ERβ agonists have shown promise as tumor suppressors in ovarian cancer models by reducing proliferation and sensitizing cells to chemotherapy. nih.gov The development of analogs of this compound that are selective for ERβ could be a valuable strategy. nih.govnih.gov

Neurodegeneration: Estradiol is known to be neuroprotective, offering protection against brain injury and neurodegeneration. nih.gov Studies using knockout mice have demonstrated that this neuroprotective effect is critically mediated by ERα. nih.gov However, the role of ERβ in the brain is also an active area of research, with some studies suggesting it may help seal the blood-brain barrier, potentially preventing metastasis. mdpi.com Developing analogs of this compound that can selectively target specific estrogen receptor subtypes in the brain could lead to novel therapies for stroke, Alzheimer's disease, and other neurodegenerative conditions.

Inflammation: Estrogens have known anti-inflammatory effects. nih.gov Studies have shown that ERβ-selective agonists can inactivate microglia and T-cells by downregulating NF-κB, a key inflammatory pathway. nih.gov Natural ERβ agonists have been found to reduce tumor growth in xenograft models through anti-inflammatory and pro-apoptotic actions. nih.gov By designing analogs of this compound that are potent and selective ERβ agonists, it may be possible to develop new treatments for inflammatory diseases.

| Compound Class/Analog | Potential Disease Application | Mechanism/Target |

| 2-Methoxyestradiol Derivatives | Cancer (Breast) | Induction of apoptosis via mitochondrial pathway; cell cycle arrest. nih.gov |

| Selective ERβ Agonists (e.g., DPN, Liquiritigenin) | Cancer (Ovarian, Breast), Neuroprotection, Inflammation | Tumor suppression, inhibition of NF-κB pathway, blood-brain barrier integrity. nih.govnih.govmdpi.com |

| Selective ERα Agonists | Neuroprotection (Stroke, Neurodegeneration) | Mediates estradiol's protective effects against brain injury. nih.gov |

Integration of Omics Technologies to Understand Broader Biological Impact

To fully comprehend the biological effects of this compound and its derivatives, future research must integrate "omics" technologies. uninet.edu These high-throughput methods provide a global view of molecular changes within a biological system, moving beyond the study of single targets to a more holistic understanding. uninet.eduacs.org

Genomics and Transcriptomics: These technologies can be used to analyze how this compound alters gene expression. Microarray or RNA-Seq analysis of cells or tissues treated with the compound would reveal which genes and signaling pathways are activated or suppressed. This could help identify novel mechanisms of action and potential off-target effects.

Proteomics: By studying the entire complement of proteins (the proteome), researchers can see how the compound affects protein expression, modification, and interaction. uninet.edu This is crucial for understanding how the compound influences cellular machinery and signaling networks downstream of receptor binding.

Metabolomics: This field analyzes the complete set of metabolites within a cell or organism. uninet.edu It can provide a snapshot of the physiological impact of this compound, revealing alterations in metabolic pathways that could be linked to its therapeutic effects or toxicity.